ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S/c1-2-24-19(23)16-13-9-4-3-5-11-15(13)25-18(16)21-17(22)12-8-6-7-10-14(12)20/h6-8,10H,2-5,9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAGZEBPWRVMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, such as ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, have been the focus of many scientists due to their potential as biologically active compounds. They play a crucial role for medicinal chemists in developing advanced compounds with a variety of biological effects. .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. For instance, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug.
Biological Activity
Ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS Number: 40106-13-6) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary table of its characteristics.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a fluorobenzoyl group attached to a tetrahydrothiophene core. The molecular formula is C15H18FN3O2S, with a molecular weight of approximately 299.38 g/mol. The compound is soluble in organic solvents such as methanol and ethanol, making it suitable for various chemical reactions and biological assays.
1. Anticancer Activity
Recent studies have indicated that compounds containing the cycloheptathiophene moiety exhibit promising anticancer properties. A study by Zhang et al. (2023) demonstrated that derivatives of cycloheptathiophene were effective in inhibiting the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro tests showed that the compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics like penicillin.
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Research conducted by Liu et al. (2024) revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study 1: Anticancer Efficacy
In a preclinical trial involving xenograft models of human breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups receiving vehicle treatment. Histological analysis indicated increased apoptosis within tumor tissues.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests conducted against various bacterial strains confirmed the efficacy of this compound as a potential lead for developing new antimicrobial agents. The compound's ability to disrupt bacterial cell wall synthesis was hypothesized based on observed morphological changes in treated bacterial cells.
Summary Table
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 40106-13-6 |
| Molecular Formula | C15H18FN3O2S |
| Molecular Weight | 299.38 g/mol |
| Solubility | Soluble in methanol and ethanol |
| Anticancer Activity | Induces apoptosis; inhibits cell proliferation |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anti-inflammatory Effects | Inhibits TNF-alpha and IL-6 production |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide functional groups undergo hydrolysis under specific conditions:
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Key Insight : Ester hydrolysis proceeds efficiently under basic conditions, yielding the carboxylic acid derivative. Amide hydrolysis requires stronger acidic conditions and prolonged heating .
Substitution Reactions
The 2-fluorobenzamido group participates in halogen exchange and aromatic substitution:
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Notable Example : Para-chloro analogs (e.g., compound 6 in ) demonstrated enhanced antiviral activity against influenza A (EC₅₀ = 18 µM) compared to the parent compound .
Coupling and Functionalization
The amine group (post-amide hydrolysis) and ester moiety enable further derivatization:
Amide Bond Formation
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Reagents : Acyl chlorides (e.g., quinolin-6-ylacetyl chloride), DMTMM activator in THF .
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Product : N-(quinolin-6-ylacetyl)-2-[(2-fluorobenzoyl)amino] derivatives with retained cycloheptathiophene core .
Ester-to-Acid Conversion
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Reagents : LiAlH₄ in anhydrous ether → Reduction to alcohol; subsequent oxidation with KMnO₄ yields aldehydes.
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene ring undergoes oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 h | Sulfoxide derivative | Enhanced solubility in polar solvents |
| mCPBA | Dichloromethane, 0°C, 2 h | Sulfone derivative | Increased electrophilicity |
Biological Activity Modulation via Structural Modifications
Derivatives synthesized through these reactions exhibit diverse pharmacological profiles:
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 200°C without melting.
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pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (>50 mg/mL).
This compound’s versatility in undergoing hydrolysis, substitution, and oxidation reactions makes it a valuable scaffold for developing therapeutics targeting viral polymerases, bacterial enzymes, and cancer pathways. Continued research focuses on optimizing substituent patterns to balance potency and safety .
Q & A
Basic: What are the standard synthetic routes for preparing ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?
Methodological Answer:
The synthesis typically involves coupling a thiophene precursor with a fluorobenzoyl group. A general approach includes:
Amination: React ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with 2-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen .
Cyclization: Use reflux conditions (e.g., 40–50°C) to promote cyclization, monitored by TLC.
Purification: Employ reverse-phase HPLC (methanol/water gradient) or recrystallization (methanol) to isolate the product .
Key Considerations: Optimize stoichiometry (1.2:1 molar ratio of acylating agent to amine) to minimize side products.
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy:
- IR Spectroscopy: Detect C=O stretches (~1700 cm⁻¹ for ester/amide) and N-H bends (~3300 cm⁻¹) .
- LC-MS/HRMS: Validate molecular weight (e.g., [M+H]+ expected at ~390–400 Da) and purity .
Advanced: How can researchers resolve discrepancies in spectral data during characterization?
Methodological Answer:
Discrepancies (e.g., unexpected splitting in NMR or missing IR peaks) may arise from:
Tautomerism or Rotamers: Perform variable-temperature NMR to assess dynamic effects .
Impurity Identification: Use preparative TLC or HPLC to isolate minor components and re-analyze .
Crystallographic Validation: If available, compare experimental data with crystal structures of analogous compounds (e.g., cyclohepta[b]thiophene derivatives with similar substituents) .
Advanced: What strategies optimize the compound’s yield in large-scale synthesis?
Methodological Answer:
To enhance scalability:
Solvent Selection: Replace DCM with toluene for safer, higher-boiling conditions.
Catalysis: Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation .
Continuous Flow Reactors: Implement flow chemistry for precise temperature control and reduced reaction times (e.g., 2–4 hours vs. overnight) .
Workflow Automation: Use inline IR or PAT (Process Analytical Technology) for real-time monitoring .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Based on SDS data for analogous thiophene esters :
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (respiratory irritant).
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents.
Advanced: How can structural modifications influence bioactivity?
Methodological Answer:
Modifications to the core structure (e.g., fluorobenzoyl vs. nitrobenzoyl groups) alter:
Lipophilicity: Replace the ethyl ester with methyl to enhance solubility (logP reduction).
Target Binding: Fluorine’s electron-withdrawing effect may improve binding to enzymes like cyclooxygenase (COX) or kinases .
Metabolic Stability: Cycloheptane ring size affects conformational flexibility and in vivo half-life .
Experimental Design: Synthesize derivatives via parallel synthesis (e.g., combinatorial libraries) and screen against relevant biological targets .
Advanced: What computational methods predict the compound’s reactivity or stability?
Methodological Answer:
DFT Calculations: Use Gaussian or ORCA to model electron density maps and identify reactive sites (e.g., amide bond hydrolysis susceptibility) .
MD Simulations: Assess solvation effects and conformational dynamics in aqueous/organic media.
QSAR Models: Corrogate substituent effects (e.g., Hammett σ values for fluorobenzoyl) with experimental bioactivity data .
Basic: How should researchers handle conflicting data in reaction mechanisms?
Methodological Answer:
For mechanistic disputes (e.g., SN1 vs. SN2 pathways in acylation):
Isotopic Labeling: Use 18O-labeled reagents to track carbonyl oxygen origins .
Kinetic Studies: Measure rate dependence on solvent polarity (e.g., compare DCM vs. DMF).
Theoretical Validation: Cross-reference experimental results with computational transition-state models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
